3-ethyl-5-phenyl-7-piperidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that features a unique combination of thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and amidine precursors under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, making it effective against various diseases .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar structures but different substituents.
Piperidine Derivatives: Compounds containing the piperidine ring but lacking the thiazole and pyrimidine rings.
Uniqueness
What sets 3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE apart is its unique combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C18H20N4S2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-ethyl-5-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C18H20N4S2/c1-2-22-17-14(24-18(22)23)16(21-11-7-4-8-12-21)19-15(20-17)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 |
InChI Key |
CGIRGQFKEGUXBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCCCC4)SC1=S |
Origin of Product |
United States |
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